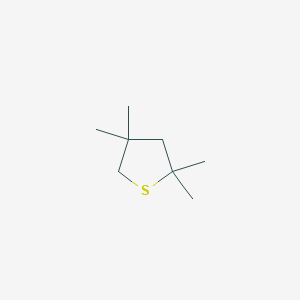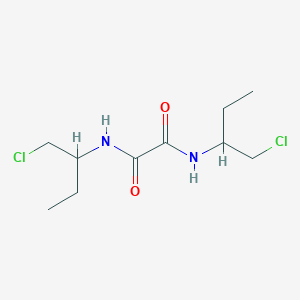
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is a chemical compound with the molecular formula C8H16Cl2N2O2. It is a derivative of ethanediamide, where two 1-chlorobutan-2-yl groups are attached to the nitrogen atoms of the ethanediamide backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide typically involves the reaction of ethanediamide with 1-chlorobutan-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorides. The general reaction scheme is as follows:
Ethanediamide+21-chlorobutan-2-yl chloride→N 1 ,N 2 -Bis(1-chlorobutan-2-yl)ethanediamide+2HCl
Industrial Production Methods
Industrial production of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form ethanediamide and 1-chlorobutan-2-ol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.
Major Products
Substitution: Products depend on the nucleophile used, e.g., N1,N~2~-Bis(1-azidobutan-2-yl)ethanediamide.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, potentially with the removal of chlorine atoms.
Hydrolysis: Ethanediamide and 1-chlorobutan-2-ol.
Scientific Research Applications
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, potentially altering their function. The exact pathways and targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~2~-Bis(1-bromobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-iodobutan-2-yl)ethanediamide
- N~1~,N~2~-Bis(1-fluorobutan-2-yl)ethanediamide
Uniqueness
N~1~,N~2~-Bis(1-chlorobutan-2-yl)ethanediamide is unique due to its specific reactivity profile, particularly the presence of chlorine atoms which can be selectively substituted or modified. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for various research and industrial applications.
Properties
CAS No. |
61051-16-9 |
|---|---|
Molecular Formula |
C10H18Cl2N2O2 |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
N,N'-bis(1-chlorobutan-2-yl)oxamide |
InChI |
InChI=1S/C10H18Cl2N2O2/c1-3-7(5-11)13-9(15)10(16)14-8(4-2)6-12/h7-8H,3-6H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
QVWSIYUPMQJEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)NC(=O)C(=O)NC(CC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
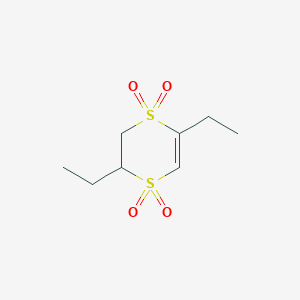


![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
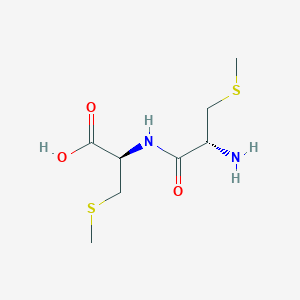
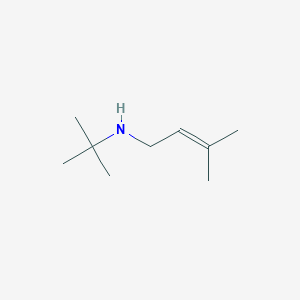


![(2,4,6-Trinitrophenyl)-[2,4,6-trinitro-3-[2,4,6-trinitro-3-[(2,4,6-trinitrophenyl)diazenyl]phenyl]phenyl]diazene](/img/structure/B14606684.png)
